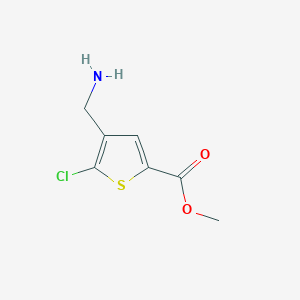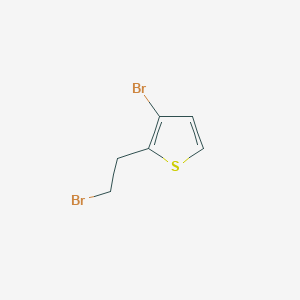![molecular formula C8H4N2O3S B13223819 5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13223819.png)
5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. This compound is characterized by the presence of a nitro group at the 5-position and an aldehyde group at the 2-position of the thieno[2,3-b]pyridine ring. It has a molecular formula of C8H4N2O3S and a molecular weight of 208.19 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with appropriate reagents to form the thieno[2,3-b]pyridine ring . The nitro group can be introduced via nitration reactions, while the aldehyde group can be introduced through formylation reactions .
Industrial Production Methods
Industrial production methods for 5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-Nitrothieno[2,3-b]pyridine-2-carboxylic acid.
Reduction: 5-Aminothieno[2,3-b]pyridine-2-carbaldehyde.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or proteins. For example, thieno[2,3-b]pyridine derivatives have been reported to inhibit kinases by binding to the ATP-binding site . The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-b]pyridine-2-carbaldehyde: Lacks the nitro group, which may result in different reactivity and biological activity.
5-Aminothieno[2,3-b]pyridine-2-carbaldehyde:
Thieno[2,3-c]pyridine derivatives: Similar bicyclic structure but with different substitution patterns and potential biological activities.
Uniqueness
5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the thieno[2,3-b]pyridine ring
Propriétés
Formule moléculaire |
C8H4N2O3S |
|---|---|
Poids moléculaire |
208.20 g/mol |
Nom IUPAC |
5-nitrothieno[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4N2O3S/c11-4-7-2-5-1-6(10(12)13)3-9-8(5)14-7/h1-4H |
Clé InChI |
TTWJUADAXYQWGK-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(SC2=NC=C1[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


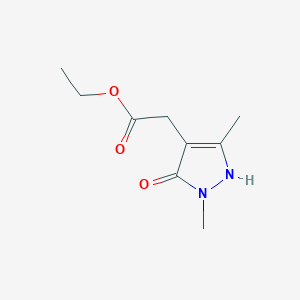
![(3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione](/img/structure/B13223755.png)
![1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13223757.png)
![Butyl[(3,4-difluorophenyl)methyl]amine](/img/structure/B13223764.png)
![N-[1-(Adamantan-2-YL)propylidene]hydroxylamine](/img/structure/B13223779.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B13223780.png)
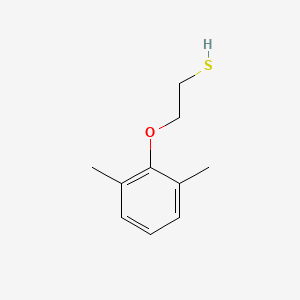
![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13223795.png)
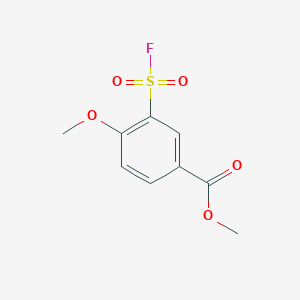
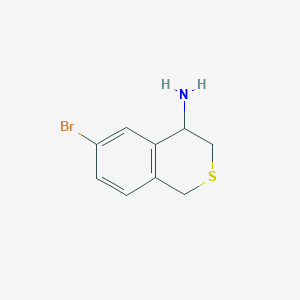
![Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B13223814.png)
